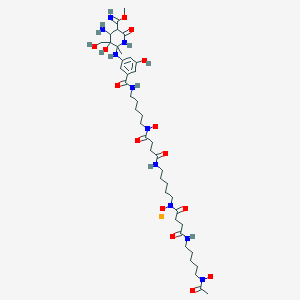
Ferrimycin A1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- フェリマイシンA1は、土壌細菌ストレプトマイセス・ガリラエウスによって産生される鉄含有シデロマイシン系抗菌化合物です .
- シデロマイシンは、構造に鉄を組み込み、鉄依存性細菌プロセスを標的にすることができる抗生物質の一種です。
準備方法
- フェリマイシンA1の合成経路は広く報告されていませんが、通常は天然源から単離されます。
- 工業的生産方法には、ストレプトマイセス・ガリラエウス培養物の発酵、続いて抽出と精製が含まれます。
化学反応の分析
- フェリマイシンA1は、さまざまな反応を起こします:
酸化: 特定の条件下で酸化されます。
還元: 還元反応は構造を変える可能性があります。
置換: 一部の官能基は置換される可能性があります。
- 一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。
- 生成される主な生成物は、特定の反応条件によって異なります。
科学研究における用途
抗菌活性: フェリマイシンA1は、グラム陽性菌に対して活性を示します。
科学的研究の応用
Antibacterial Activity: Ferrimycin A1 exhibits activity against Gram-positive bacteria.
Drug Discovery: Researchers have explored its potential as a lead candidate in antibiotic drug discovery.
Mechanistic Studies: This compound has been used to study protein synthesis inhibition in Staphylococcus aureus.
作用機序
- フェリマイシンA1の作用機序には、鉄への結合と細菌の鉄取り込みシステムの阻害が含まれます。
- タンパク質合成を阻害し、細菌の増殖と生存に影響を与える可能性があります。
類似化合物との比較
- フェリマイシンA1は、その鉄含有量と特定の抗菌活性によってユニークです。
- 類似の化合物には、鉄依存性メカニズムを共有するダノマイシンなどの他のシデロマイシンが含まれます。
生物活性
Ferrimycin A1 is a sideromycin antibiotic derived from ferrioxamine B, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
This compound functions primarily as a protein synthesis inhibitor . It achieves this by interfering with the incorporation of amino acids into proteins, specifically targeting the seryl-tRNA synthetase in bacterial cells. This was demonstrated through studies using radiolabeled phenylalanine, which showed a significant reduction in protein synthesis in Staphylococcus aureus when exposed to this compound .
Key Findings:
- Inhibition of Protein Synthesis : The compound inhibits the incorporation of radiolabeled phenylalanine into proteins in bacterial cells, confirming its role as a selective inhibitor of protein biosynthesis .
- Transport Mechanism : this compound is taken up by bacteria through specific siderophore transport systems, allowing it to effectively enter bacterial cells and exert its antibacterial effects .
Efficacy Against Bacterial Strains
This compound exhibits notable antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- In Vivo Efficacy : In animal models, this compound demonstrated effective antibacterial properties against infections caused by S. aureus and other pathogens. The compound's ability to inhibit protein synthesis was linked to reduced bacterial load in infected tissues .
- Resistance Development : Despite its efficacy, there is a noted rapid development of resistance among certain bacterial strains when exposed to this compound over extended periods. This resistance is attributed to the structural similarities between this compound and other siderophores like ferrioxamine B, which may facilitate the conversion of this compound into less effective forms .
- Comparative Studies : Research comparing this compound with other antibiotics revealed that it maintains activity even in iron-rich environments, where many traditional antibiotics lose efficacy. This characteristic makes it a valuable candidate for treating infections in patients with high iron levels or those undergoing iron supplementation therapy .
特性
CAS番号 |
15319-50-3 |
|---|---|
分子式 |
C41H65FeN10O14 |
分子量 |
977.9 g/mol |
IUPAC名 |
iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate |
InChI |
InChI=1S/C41H65N10O14.Fe/c1-27(53)49(62)20-10-4-7-17-44-31(55)13-15-33(57)50(63)21-11-5-8-18-45-32(56)14-16-34(58)51(64)22-12-6-9-19-46-38(59)28-23-29(25-30(54)24-28)47-40(2)41(61,26-52)36(42)35(37(43)65-3)39(60)48-40;/h23-25,35-36,43,47,52,54,61H,4-22,26,42H2,1-3H3,(H,44,55)(H,45,56)(H,46,59)(H,48,60);/q-3;+3 |
InChIキー |
NQVNPJGERCVAPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
正規SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3] |
同義語 |
ferrimycin A dihydrochloride ferrimycin A1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















